3-Methylisothiazole-4-carboxylic acid
Overview
Description
3-Methylisothiazole-4-carboxylic acid is an organic compound with the molecular formula C5H5NO2S. It is a derivative of isothiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms.
Scientific Research Applications
3-Methylisothiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals and dyes.
Safety and Hazards
3-Methylisothiazole-4-carboxylic acid is classified as Acute Toxicity (Dermal) Category 4, Acute Toxicity (Inhalation) Category 4, Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3, Acute Toxicity (Oral) Category 4, Skin Corrosion/Irritation Category 2, and Serious Eye Damage/Eye Irritation Category 2 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
The search for new anti-cancer compounds with desired application properties is constantly underway. As a result of designed syntheses, some new N’-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives with anticancer activity have been obtained . This suggests potential future directions for the study and application of 3-Methylisothiazole-4-carboxylic acid and its derivatives.
Mechanism of Action
Target of Action
It’s known that its derivatives have shown antiproliferative activity against various cancer cell lines .
Mode of Action
It’s suggested that the activity of its derivatives is mainly associated with the presence of the -n=ch group with a suitable size and shape substituent in 3-methyl-4-isothiazole derivatives .
Result of Action
The derivatives of 3-Methylisothiazole-4-carboxylic acid have shown antiproliferative activity against various cancer cell lines, including human biphenotypic B cell myelomonocytic leukemia MV4-11, human colon adenocarcinoma cell lines sensitive LoVo, resistant to doxorubicin LoVo/DX, breast adenocarcinoma MCF-7, and normal non-tumorigenic epithelial cell line derived from mammary gland MCF-10A .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-4-isothiazolin-3-one with a suitable carboxylating agent. The reaction conditions often require the presence of a base and a solvent, such as dimethylformamide (DMF), to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
3-Methylisothiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives of this compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxythiophene-3-carboxylic acid
- 4-Methoxyindole-3-carboxylic acid
- Ethyl 3-methylisothiazole-4-carboxylate
Uniqueness
3-Methylisothiazole-4-carboxylic acid is unique due to its specific structural features, such as the presence of both sulfur and nitrogen atoms in the isothiazole ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
3-methyl-1,2-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-3-4(5(7)8)2-9-6-3/h2H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTUFHIAKJCIPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343281 | |
Record name | 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15903-66-9 | |
Record name | 3-METHYLISOTHIAZOLE-4-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343281 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1,2-thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-methylisothiazole-4-carboxylic acid derivatives interesting for anticancer research?
A: These compounds have shown promising antiproliferative activity against various cancer cell lines. [, ] While their exact mechanism of action remains unclear, their structural similarity to other anticancer agents suggests they may interfere with crucial cellular processes involved in cancer cell growth and proliferation.
Q2: How does the structure of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide derivatives influence their antiproliferative activity?
A: Research indicates that substituting the N' position of the hydrazide moiety significantly impacts the antiproliferative activity of these compounds. [] For instance, the study highlighted 5-chloro-3-methyl-N′-[(1E,2E)-(3-phenyloprop-2-en-1-ylidene]isothiazole-4-carbohydrazide as the most potent derivative against various cancer cell lines (MV4-11, LoVo, LoVo/DX, and MCF-7). This suggests that the presence of specific substituents at this position could be crucial for enhancing interactions with potential biological targets and consequently, their anticancer activity.
Q3: What analytical techniques were employed to characterize the synthesized this compound derivatives?
A: Researchers employed a combination of techniques to confirm the structure and purity of the synthesized compounds. These included: []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.